2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide
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Overview
Description
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide is a complex organic compound that features a benzamide core with an ethylthio group and a quinolin-8-yloxy propyl substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been used in photodynamic therapy (pdt), a promising treatment for various tumors .
Mode of Action
Compounds with similar structures have been shown to undergo atroposelective carbonyl reduction catalyzed by commercial ketoreductases (kreds) . This reaction generally reaches high conversions and excellent enantiomeric excesses .
Biochemical Pathways
Compounds with similar structures have been involved in reactions that likely involve a nucleophilic addition–elimination process .
Result of Action
Compounds with similar structures have been shown to form a variety of hydroxyhexafluoroisobutylated quinoxalin-2 (1h)-ones under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide typically involves multiple steps:
Formation of the Quinolin-8-yloxy Propyl Intermediate: This step involves the reaction of quinolin-8-ol with 1-bromo-3-chloropropane under basic conditions to form 3-(quinolin-8-yloxy)propyl chloride.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-aminobenzamide with ethylthiol in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the 3-(quinolin-8-yloxy)propyl chloride with the benzamide core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yloxy)propanoic acid: Similar in structure but lacks the benzamide core and ethylthio group.
8-hydroxyquinoline derivatives: Share the quinoline moiety but differ in other substituents.
Uniqueness
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide is unique due to the combination of its benzamide core, ethylthio group, and quinolin-8-yloxy propyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(3-quinolin-8-yloxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-26-19-12-4-3-10-17(19)21(24)23-14-7-15-25-18-11-5-8-16-9-6-13-22-20(16)18/h3-6,8-13H,2,7,14-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLHNXRJRPWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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